molecular formula C9H8N4O2 B14560422 2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-14-6

2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14560422
CAS No.: 61959-14-6
M. Wt: 204.19 g/mol
InChI Key: AJAAFXMRSVXARO-UHFFFAOYSA-N
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Description

2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that features a triazine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution can yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of commercially available starting materials, non-metal catalysis, and conditions that avoid high temperature and pressure to ensure feasible commercial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific combination of a pyridine and triazine ring, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

61959-14-6

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H8N4O2/c14-8-5-11-13(9(15)12-8)6-7-3-1-2-4-10-7/h1-5H,6H2,(H,12,14,15)

InChI Key

AJAAFXMRSVXARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)NC(=O)C=N2

Origin of Product

United States

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